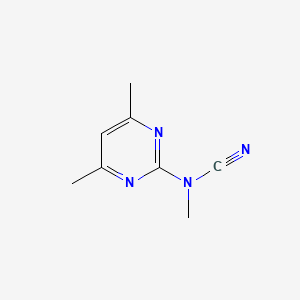![molecular formula C17H18N2O4 B5865377 N'-[(4-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5865377.png)
N'-[(4-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide, also known as Mecarbinate, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine.
Mechanism of Action
The exact mechanism of action of N'-[(4-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide is not yet fully understood. However, it is believed to exert its effects by modulating the activity of certain neurotransmitters in the brain, such as gamma-aminobutyric acid (GABA) and glutamate. This modulation may help to reduce the hyperexcitability of neurons that is often associated with neurological disorders such as epilepsy.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models. These include a reduction in the frequency and severity of seizures, as well as a decrease in pain sensitivity and inflammation. Additionally, this compound has been shown to have a neuroprotective effect, which may help to prevent or slow the progression of certain neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N'-[(4-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide in lab experiments is its relatively low toxicity and lack of significant side effects. This makes it a safe and reliable compound to work with in a laboratory setting. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental protocols.
Future Directions
There are a number of potential future directions for research on N'-[(4-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to identify its potential therapeutic targets. Finally, there is a need for more extensive preclinical and clinical studies to evaluate the safety and efficacy of this compound as a potential treatment for neurological and inflammatory disorders.
Synthesis Methods
The synthesis of N'-[(4-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide involves the reaction of 2-(2-methoxyphenyl)ethylamine with 4-methoxybenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Scientific Research Applications
N'-[(4-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide has been the subject of extensive scientific research due to its potential applications in the field of medicine. It has been shown to exhibit anticonvulsant, antinociceptive, and anti-inflammatory properties, making it a promising candidate for the treatment of various neurological and inflammatory disorders.
properties
IUPAC Name |
[(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-21-14-9-7-12(8-10-14)17(20)23-19-16(18)11-13-5-3-4-6-15(13)22-2/h3-10H,11H2,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNRTQNFBGVLQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)ON=C(CC2=CC=CC=C2OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)O/N=C(/CC2=CC=CC=C2OC)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5865299.png)
![2-[4-(cyclohexylmethyl)-1-piperazinyl]ethanol](/img/structure/B5865301.png)





![N-allyl-2-(2-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5865346.png)
![6-{[4-(isopropylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5865354.png)

![N-[4-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5865371.png)
![2-naphthaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5865374.png)

